molecular formula C15H12BrN3O3 B15062433 Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B15062433
M. Wt: 362.18 g/mol
InChI Key: IZJNSRGIQJNTGC-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Condensation Reactions: Reagents such as aldehydes, ketones, and carboxylic acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while condensation reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is unique due to the presence of the benzyloxy and bromo substituents, which impart distinct chemical properties and biological activities. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

methyl 8-bromo-6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C15H12BrN3O3/c1-21-15(20)13-12(22-8-10-5-3-2-4-6-10)7-11(16)14-17-9-18-19(13)14/h2-7,9H,8H2,1H3

InChI Key

IZJNSRGIQJNTGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=NC=NN12)Br)OCC3=CC=CC=C3

Origin of Product

United States

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